molecular formula C12H9N3O B11770455 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine CAS No. 61382-12-5

2-(Pyridin-3-yl)benzo[d]oxazol-6-amine

Cat. No.: B11770455
CAS No.: 61382-12-5
M. Wt: 211.22 g/mol
InChI Key: VMTFHTQJCVKSIV-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)benzo[d]oxazol-6-amine is a heterocyclic compound that contains both pyridine and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 3-pyridinecarboxylic acid under dehydrating conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)benzo[d]oxazol-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(Pyridin-3-yl)benzo[d]oxazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)benzo[d]oxazol-5-amine
  • 2-(Pyridin-3-yl)benzo[d]oxazol-4-amine
  • 2-(Pyridin-3-yl)benzo[d]oxazol-7-amine

Uniqueness

2-(Pyridin-3-yl)benzo[d]oxazol-6-amine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

CAS No.

61382-12-5

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-pyridin-3-yl-1,3-benzoxazol-6-amine

InChI

InChI=1S/C12H9N3O/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h1-7H,13H2

InChI Key

VMTFHTQJCVKSIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=C(C=C3)N

Origin of Product

United States

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